molecular formula C6H8ClNO3 B14196741 2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate CAS No. 920979-99-3

2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate

Cat. No.: B14196741
CAS No.: 920979-99-3
M. Wt: 177.58 g/mol
InChI Key: KSVHGLFTRAAGOX-BYPYZUCNSA-N
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Description

2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate typically involves the reaction of 2-chloroethanol with an azetidinone derivative. One common method involves the use of thionyl chloride to convert 2-chloroethanol into 2-chloroethyl chloride, which then reacts with the azetidinone derivative under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The azetidinone ring can be subjected to oxidation or reduction reactions, leading to various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted azetidinones with various functional groups.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the azetidinone ring.

Scientific Research Applications

2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer drugs, where the compound can induce cell death by damaging the DNA of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate is unique due to its azetidinone ring structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

CAS No.

920979-99-3

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C6H8ClNO3/c7-1-2-11-6(10)4-3-5(9)8-4/h4H,1-3H2,(H,8,9)/t4-/m0/s1

InChI Key

KSVHGLFTRAAGOX-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H](NC1=O)C(=O)OCCCl

Canonical SMILES

C1C(NC1=O)C(=O)OCCCl

Origin of Product

United States

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